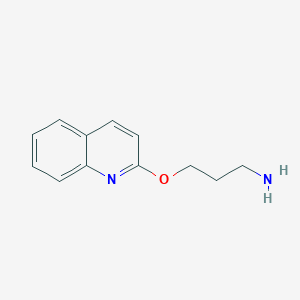

3-(Quinolin-2-yloxy)propan-1-amine

描述

属性

分子式 |

C12H14N2O |

|---|---|

分子量 |

202.25 g/mol |

IUPAC 名称 |

3-quinolin-2-yloxypropan-1-amine |

InChI |

InChI=1S/C12H14N2O/c13-8-3-9-15-12-7-6-10-4-1-2-5-11(10)14-12/h1-2,4-7H,3,8-9,13H2 |

InChI 键 |

KZEQCMXQBGYSDO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=N2)OCCCN |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The primary synthetic route to 3-(Quinolin-2-yloxy)propan-1-amine involves the nucleophilic substitution of a quinoline derivative bearing a good leaving group (such as 2-chloroquinoline) with a nucleophile containing the propan-1-amine moiety or its precursor. The reaction typically proceeds via the formation of an ether linkage between the quinoline oxygen and the propan-1-amine side chain.

Key Synthetic Routes and Reaction Conditions

Detailed Reaction Example

A representative synthesis involves reacting 2-chloroquinoline with 3-chloropropan-1-amine in the presence of potassium carbonate as a base in DMF solvent at elevated temperature (approximately 80-100°C). The base deprotonates the amine, enhancing nucleophilicity, which attacks the quinoline ring carbon bearing the chlorine substituent, displacing chloride and forming the ether bond.

After reaction completion, the mixture is cooled, diluted with an organic solvent such as ethyl acetate, washed with aqueous sodium bicarbonate and brine to remove impurities, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of methanol in chloroform to afford the pure 3-(Quinolin-2-yloxy)propan-1-amine as a solid.

Industrial and Scale-Up Considerations

For industrial-scale production, continuous flow synthesis is sometimes employed to improve reaction efficiency and reproducibility. Reaction parameters such as temperature, residence time, and reagent stoichiometry are optimized to maximize yield and minimize by-products. Purification methods include recrystallization and chromatographic techniques adapted for scale.

Chemical Reactions and Mechanistic Insights

Reaction Mechanism

The key step in the preparation is the nucleophilic aromatic substitution (S_NAr) on the 2-chloroquinoline ring. The lone pair on the amine nitrogen attacks the electrophilic carbon attached to chlorine, facilitated by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex. Subsequent elimination of chloride yields the ether-linked product.

Reaction Conditions Impact

- Base Selection: Potassium carbonate is preferred for its moderate basicity and non-nucleophilic nature, which avoids side reactions.

- Solvent: Polar aprotic solvents like DMF enhance nucleophilicity of the amine and solubilize reagents.

- Temperature: Elevated temperatures (80-100°C) are necessary to overcome activation energy barriers for aromatic substitution.

Side Reactions and By-products

Potential side reactions include:

- Over-alkylation of the amine group.

- Hydrolysis of reactive intermediates in the presence of moisture.

- Formation of N-substituted quinoline derivatives if amine attacks nitrogen rather than oxygen.

Proper control of reaction time and stoichiometry minimizes these side products.

Research Discoveries and Applications

Synthetic Utility

3-(Quinolin-2-yloxy)propan-1-amine serves as a versatile intermediate in the synthesis of quinoline-based pharmacophores. Modifications at the amine or quinoline ring enable the development of compounds with anticancer, antimicrobial, and enzyme inhibitory activities.

Biological Evaluation

Derivatives of this compound have been evaluated for cytotoxicity and enzyme inhibition, notably epidermal growth factor receptor (EGFR) inhibition, which is relevant in cancer therapy. Structure-activity relationship studies highlight the importance of the ether linkage and amine side chain in biological activity.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

3-(Quinolin-2-yloxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

3-(Quinolin-2-yloxy)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts

作用机制

The mechanism of action of 3-(Quinolin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, including DNA and proteins, which can lead to therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional distinctions between 3-(Quinolin-2-yloxy)propan-1-amine and related compounds are critical for understanding its uniqueness. Below is a comparative analysis based on available evidence and inferred properties:

Table 1: Key Comparisons of 3-(Quinolin-2-yloxy)propan-1-amine and Structural Analogs

Key Observations

Positional Isomerism: The placement of the oxygen bridge (C2 vs. C4 in quinoline) significantly affects electronic distribution and target binding. For example, 3-(Quinolin-4-yloxy)propan-1-amine may exhibit reduced π-π stacking with aromatic residues in enzymes compared to the C2-substituted analog .

Alkyl Chain Length : Extending the chain from C3 to C4 (e.g., butan-1-amine vs. propan-1-amine) decreases solubility due to increased hydrophobicity, as seen in Table 1.

生物活性

3-(Quinolin-2-yloxy)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Quinolin-2-yloxy)propan-1-amine is , with a molecular weight of approximately 176.22 g/mol. The compound features a quinoline moiety linked to a propan-1-amine framework, which contributes to its reactivity and biological interactions.

The biological activity of 3-(Quinolin-2-yloxy)propan-1-amine can be attributed to several mechanisms:

1. DNA Intercalation:

The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes, which is crucial for its potential anticancer activity.

2. Enzyme Interaction:

The compound may interact with specific enzymes and receptors through hydrogen bonding, thereby modulating their activity. This interaction can influence cellular processes such as proliferation and apoptosis.

3. Antimicrobial Activity:

Studies have shown that quinoline derivatives exhibit significant antimicrobial properties against various pathogens, indicating the potential of 3-(Quinolin-2-yloxy)propan-1-amine as an antibacterial agent.

Biological Activity Overview

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various quinoline derivatives found that 3-(Quinolin-2-yloxy)propan-1-amine demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, showcasing its potential as an antibacterial agent.

Anticancer Activity

Research investigating the anticancer properties of quinoline derivatives indicated that 3-(Quinolin-2-yloxy)propan-1-amine could inhibit the growth of different cancer cell lines. In vitro assays revealed IC50 values ranging from 10 to 30 µM for various cancer types, suggesting a promising avenue for further development in cancer therapy.

Antimalarial Activity

In another investigation focused on antimalarial agents, compounds structurally related to quinoline were tested against Plasmodium falciparum. The results indicated that 3-(Quinolin-2-yloxy)propan-1-amine exhibited moderate antimalarial activity, with IC50 values comparable to existing antimalarial drugs like chloroquine.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(Quinolin-2-yloxy)propan-1-amine is crucial for its therapeutic application. Factors influencing its bioavailability include:

Absorption: The presence of hydroxyl and amino groups enhances solubility and absorption in biological systems.

Metabolism: The compound undergoes metabolic transformations that may affect its efficacy and safety profile.

Excretion: Renal excretion is likely, necessitating studies on its elimination half-life and potential accumulation in tissues.

常见问题

Q. What are the optimal synthetic routes for 3-(Quinolin-2-yloxy)propan-1-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of quinoline-based amines often involves nucleophilic substitution or cyclization reactions. For 3-(Quinolin-2-yloxy)propan-1-amine, a plausible route is the reaction of 2-chloroquinoline with 3-aminopropanol under basic conditions. Key parameters to optimize include:

- Solvent selection : Toluene or ethanol, as used in analogous pyridine derivatives, may improve reaction efficiency .

- Catalyst/base : Potassium carbonate or triethylamine could enhance nucleophilicity.

- Temperature : Elevated temperatures (80–100°C) may accelerate substitution but could risk side reactions.

- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications.

Reference synthetic protocols for related compounds (e.g., pyridine analogs) suggest yields can reach 60–80% with optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(Quinolin-2-yloxy)propan-1-amine?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the quinoline-2-yloxy linkage and propan-1-amine backbone. Key signals include aromatic protons (δ 7.5–9.0 ppm) and methylene groups adjacent to the ether oxygen (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 229.12 for C12H13N2O).

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretching) and ~3350 cm⁻¹ (N-H stretching) validate the ether and amine groups .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms bond angles, though crystallization may require co-crystallizing agents .

Q. How can researchers assess the preliminary biological activity of this compound against microbial or cancer cell lines?

Methodological Answer:

- Antimicrobial Assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Oxazole and pyridine analogs show MIC values <10 µg/mL, suggesting quinoline derivatives may exhibit similar potency .

- Cancer Cell Viability : Employ MTT assays on cell lines (e.g., HeLa, MCF-7). IC50 values can be compared to known quinoline-based drugs (e.g., chloroquine derivatives).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish efficacy thresholds. Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of quinoline-based amines through experimental design?

Methodological Answer: Discrepancies often arise from variations in:

- Compound Purity : Verify purity (>95%) via HPLC with a C18 column (acetonitrile/water gradient) .

- Biological Models : Test across multiple cell lines or microbial strains to assess selectivity. For example, activity against P. aeruginosa but not E. coli may indicate target-specific mechanisms .

- Assay Conditions : Standardize incubation time, serum concentration, and pH. Contradictory IC50 values may reflect differences in nutrient media .

- Stereochemical Effects : Use chiral HPLC to isolate enantiomers and test individually, as biological activity often depends on stereochemistry .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of 3-(Quinolin-2-yloxy)propan-1-amine?

Methodological Answer:

- Analog Synthesis : Modify the quinoline ring (e.g., substituents at C-3 or C-6) or the propan-1-amine chain (e.g., alkylation). Compare activities to identify critical functional groups .

- Computational Modeling : Perform docking studies with targets like DNA topoisomerases or microbial enzymes (e.g., dihydrofolate reductase) to predict binding modes.

- Pharmacophore Mapping : Identify essential motifs (e.g., planar quinoline ring, amine spacing) using software like Schrödinger’s Phase .

- Metabolic Stability : Assess susceptibility to cytochrome P450 enzymes via liver microsome assays .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with protein targets (e.g., kinases, GPCRs) over 100+ ns to evaluate stability of ligand-receptor complexes .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic efforts.

- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity data from literature .

- Machine Learning : Train models on public databases (e.g., ChEMBL) to predict off-target effects or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。